molecular formula C6H3N5O2 B14215936 (2-Amino-1,2-dicyanoethenyl)carbamyl isocyanate CAS No. 828294-90-2

(2-Amino-1,2-dicyanoethenyl)carbamyl isocyanate

Cat. No.: B14215936
CAS No.: 828294-90-2
M. Wt: 177.12 g/mol
InChI Key: BHNYUIQXXQMAEX-UHFFFAOYSA-N
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Description

(2-Amino-1,2-dicyanoethenyl)carbamyl isocyanate is a chemical compound with the molecular formula C₆H₃N₅O₂ This compound is characterized by the presence of both amino and isocyanate functional groups, making it a versatile molecule in various chemical reactions and applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Amino-1,2-dicyanoethenyl)carbamyl isocyanate can be achieved through various methods. One common approach involves the reaction of (2-amino-1,2-dicyanovinyl)formimidate with an alkoxyamine, followed by cyclization in the presence of a base . This method yields high purity products and can be performed under mild conditions.

Industrial Production Methods

Industrial production of isocyanates, including this compound, often involves the phosgene process. due to the toxicity of phosgene, alternative non-phosgene methods are being developed. These methods include the reaction of nitro-amino compounds with carbon monoxide, dimethyl carbonate, and urea, followed by thermal decomposition of the resulting carbamate .

Chemical Reactions Analysis

Types of Reactions

(2-Amino-1,2-dicyanoethenyl)carbamyl isocyanate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include dimethyl carbonate, carbon monoxide, and various bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). Reaction conditions typically involve mild temperatures and pressures to ensure high yields and purity .

Major Products Formed

Major products formed from these reactions include ureas, carbamates, and various substituted derivatives. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other industrial chemicals .

Scientific Research Applications

(2-Amino-1,2-dicyanoethenyl)carbamyl isocyanate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein modifications.

    Medicine: Investigated for potential therapeutic applications, including as a precursor for drug synthesis.

    Industry: Utilized in the production of polymers, coatings, and adhesives

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Amino-1,2-dicyanoethenyl)carbamyl isocyanate is unique due to its combination of amino, dicyanoethenyl, and isocyanate groups, which confer distinct reactivity and versatility in various chemical reactions. This uniqueness makes it a valuable compound in both research and industrial applications.

Properties

CAS No.

828294-90-2

Molecular Formula

C6H3N5O2

Molecular Weight

177.12 g/mol

IUPAC Name

1-(2-amino-1,2-dicyanoethenyl)-3-(oxomethylidene)urea

InChI

InChI=1S/C6H3N5O2/c7-1-4(9)5(2-8)11-6(13)10-3-12/h9H2,(H,11,13)

InChI Key

BHNYUIQXXQMAEX-UHFFFAOYSA-N

Canonical SMILES

C(#N)C(=C(C#N)NC(=O)N=C=O)N

Origin of Product

United States

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